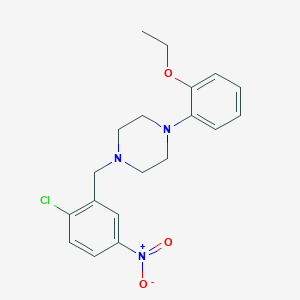![molecular formula C21H17N3O2S B6090609 N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6090609.png)
N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a chemical compound that has been studied for its potential use in scientific research. It is a thiazolidinone derivative that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is not fully understood. However, studies have shown that it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also has cytotoxic effects on cancer cells and can induce apoptosis. In addition, it has been shown to have antioxidant activity by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. It has also been shown to have antioxidant activity, which can be useful in studying oxidative stress. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential as an antioxidant agent. Studies are needed to determine its antioxidant activity in vivo and its potential use in treating oxidative stress-related diseases. Finally, studies are needed to determine the safety and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves a multi-step process. The starting material is 2-aminothiazolidine-4-one, which is reacted with 4-nitrobenzaldehyde to form 2-(4-nitrobenzylidene)thiazolidine-4-one. This compound is then reduced to 2-(4-aminobenzylidene)thiazolidine-4-one, which is further reacted with 1-naphthylacetyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as an anti-inflammatory agent. Studies have shown that it has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been studied for its potential use as an anti-cancer agent. Studies have shown that it has cytotoxic effects on cancer cells and can induce apoptosis.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-19(23-17-12-6-8-14-7-4-5-11-16(14)17)13-18-20(26)24-21(27-18)22-15-9-2-1-3-10-15/h1-12,18H,13H2,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJCUMVPZLDIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6090527.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6090536.png)
![2-{4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6090556.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6090558.png)
![ethyl 4-({N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6090563.png)
![7-butyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6090570.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dichlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6090575.png)

![2-methyl-1-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6090591.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B6090596.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B6090622.png)
![{4-[(2-thienylacetyl)amino]phenyl}acetic acid](/img/structure/B6090624.png)
![N-(2,4-dimethylphenyl)-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B6090627.png)
